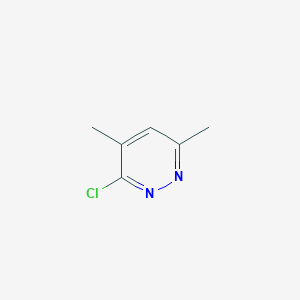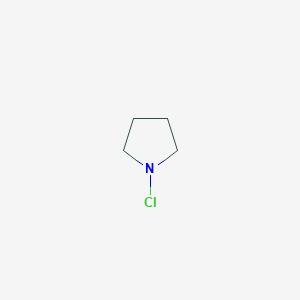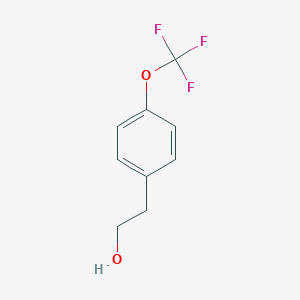
2-(4-(Trifluoromethoxy)phenyl)ethanol
Vue d'ensemble
Description
“2-(4-(Trifluoromethoxy)phenyl)ethanol” is an organic compound with the empirical formula C9H9F3O2 . It has a molecular weight of 206.16 . The compound is also known by other synonyms such as “2-(4-Trifluoromethoxyphenyl)ethanol” and "4-(Trifluoromethoxy)benzeneethanol" .
Molecular Structure Analysis
The SMILES string of the compound is "OCCc1ccc(OC(F)(F)F)cc1" . This notation provides a way to represent the structure of the compound in a text format. The InChI key, which is another form of textual representation of the compound’s structure, is "RILZRCJGXSFXNE-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
The compound has a boiling point of 83-86 °C at 7.0 mmHg . The density of the compound is 1.2774 g/mL at 25 °C .Applications De Recherche Scientifique
Biocatalytic Preparation
- Biocatalysis for Pharmaceutical Intermediates : (Chen, Xia, Liu, & Wang, 2019) explored the biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important intermediate in pharmaceuticals. The study utilized recombinant E. coli cells for asymmetric reduction, achieving high yield and enantiomeric purity.
Material Science
- Controlled Release of Bioactives : (Zarandona et al., 2020) discussed the development of chitosan films incorporating 2-phenyl ethanol for controlled release. The study used β-cyclodextrin to create an inclusion complex, enhancing the stability and retention of 2-phenyl ethanol in films.
- Green Chemistry in Catalysis : (Yadav & Lawate, 2011) focused on the green chemistry approach for producing 2-Phenyl ethanol, highlighting its use in consumer products. The study employed a polyurea supported Pd–Cu catalyst in supercritical carbon dioxide for selective hydrogenation.
Chemistry
- Enantioselective Synthesis : (Xu, Zhou, Geng, & Chen, 2009) investigated the enantioselective synthesis of 2,2,2-trifluoro-1-aryl ethanol, demonstrating its relevance in organic synthesis and pharmaceutical applications.
Liquid Crystals and Polymers
- Liquid Crystalline Polysiloxanes : (Bracon et al., 2000) synthesized new fluorinated monomers from 2-(perfluoro-n-alkyl)ethanol, used to create side-chain liquid crystalline polysiloxanes. This research highlights its application in advanced material sciences.
Environmental Science
- Extraction from Olive Mill Wastewater : (Reis et al., 2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, particularly from olive mill wastewater. The focus was on improving environmental management processes.
Catalysis
- Oxidation Catalysis : (Wang et al., 2018) explored polyoxovanadate catalysts for the oxidation of 1-phenyl ethanol. This study provided insights into catalytic processes involving complex organic molecules.
Biochemical Research
- Cytochrome c-Dependent Apoptosis : (Ragione et al., 2000) reported the biological effects of 2-(3,4-Dihydroxyphenyl)ethanol found in olive oil on apoptosis, particularly its impact on cytochrome c release in cell lines.
Electrophilic Interaction Studies
- Electrochemical Behavior : (Subhan et al., 2015) examined the redox behavior of biologically significant derivatives of aniline, including 2-(4-aminophenyl) ethanol, under varying pH conditions.
Biotechnology
- Biosynthesis in Biocatalysis : (Xiong, Kong, Liu, & Wang, 2021) focused on the biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol using a novel fungus isolate. The study emphasized medium engineering for enhanced biotransformation.
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILZRCJGXSFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444352 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenyl)ethanol | |
CAS RN |
196811-90-2 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
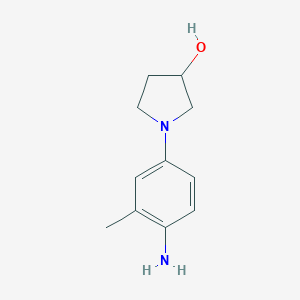
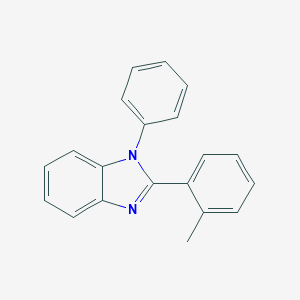
![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)
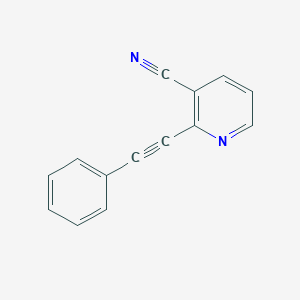
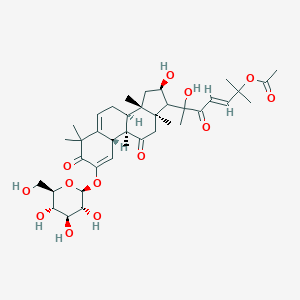
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
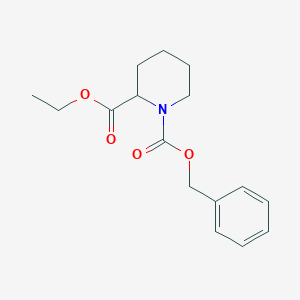
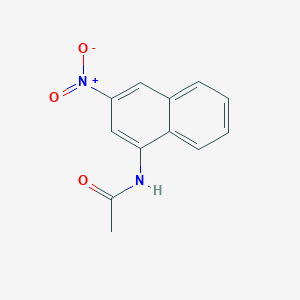
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
